molecular formula C8H14F3N3O2 B2949790 N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide CAS No. 2288716-05-0

N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide

Cat. No.: B2949790
CAS No.: 2288716-05-0
M. Wt: 241.214
InChI Key: YFBYNXJGXSBKNW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(1Z)-1-Amino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide generally involves multi-step processes, typically starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of N-methylhydrazine: This can be prepared via methylation of hydrazine.

  • Incorporation of tert-Butoxy group: Protection of the amino group is often achieved by reacting N-methylhydrazine with tert-butyl chloroformate, forming N-methyl(tert-butoxy)carbohydrazide.

  • Introduction of trifluoroethylidene group: The key step involves reacting the protected carbohydrazide with a trifluoroethylidene-containing reagent, leading to the desired product.

Industrial production methods are still under exploration, considering cost-effectiveness, scalability, and yield optimization.

Chemical Reactions Analysis

Types of Reactions

N'-[(1Z)-1-Amino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide undergoes a variety of chemical reactions:

  • Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidative derivatives.

  • Reduction: Under reducing conditions (e.g., using lithium aluminum hydride), it can form reduced derivatives.

  • Substitution: The trifluoroethylidene group can participate in nucleophilic substitution reactions, with reagents such as halides or alcohols.

Common Reagents and Conditions

Common reagents used include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, alcohols).

Major Products

The major products depend on the reaction conditions but typically include oxidized, reduced, or substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: It can act as a ligand in metal-catalyzed reactions.

  • Material Science: Its derivatives may be used in designing advanced materials with unique properties.

Biology

  • Bioconjugation: It serves as a reagent for linking biomolecules.

  • Enzyme Inhibition: Potential inhibitor for specific enzymes in biochemical pathways.

Medicine

  • Drug Development: Being studied for its potential in designing new pharmaceuticals.

  • Diagnostic Tools: Can be used in developing new diagnostic assays.

Industry

  • Polymer Synthesis: Utilized in the synthesis of specialized polymers.

Mechanism of Action

The exact mechanism of action is still under investigation, but it is believed to interact with molecular targets through its reactive functional groups. It can modulate biochemical pathways by binding to specific proteins or enzymes, thereby altering their activity.

Comparison with Similar Compounds

Compared to similar compounds like N-methyl(tert-butoxy)carbohydrazide or trifluoroethylidene hydrazides, N'-[(1Z)-1-Amino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide stands out due to:

  • Enhanced Reactivity: Its unique structure offers enhanced reactivity in certain reactions.

  • Broader Application Spectrum: More versatile in different scientific fields.

List of Similar Compounds

  • N-methyl(tert-butoxy)carbohydrazide

  • Trifluoroethylidene hydrazides

  • N-[(1Z)-1-Amino-2,2,2-trifluoroethylidene] derivatives

What caught your interest about this compound?

Properties

IUPAC Name

tert-butyl N-[(Z)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N3O2/c1-7(2,3)16-6(15)14(4)13-5(12)8(9,10)11/h1-4H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBYNXJGXSBKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)N=C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)/N=C(/C(F)(F)F)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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